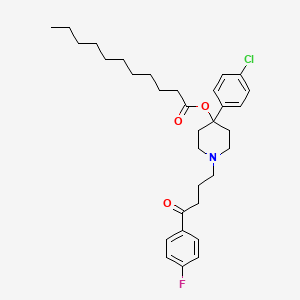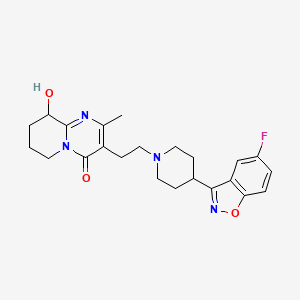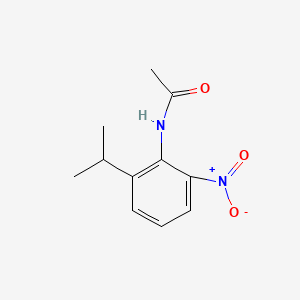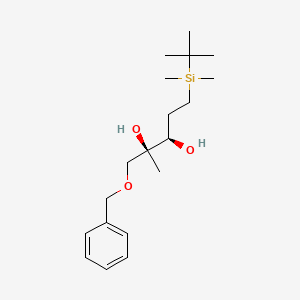
1-Nitrosopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosopyrrolidine is a chemical compound with the molecular formula C₄H₈N₂O. It belongs to the class of N-nitrosamines, which are known for their potential carcinogenic properties. This compound is commonly found in various environmental and industrial settings, and it is of significant interest due to its implications in health and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitrosopyrrolidine can be synthesized through the nitrosation of pyrrolidine. This process typically involves the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. These methods often include the use of advanced reactors and purification systems to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-Nitrosopyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert this compound to pyrrolidine.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction typically produces pyrrolidine.
Scientific Research Applications
1-Nitrosopyrrolidine has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosamine chemistry and reactivity.
Biology: Research on its biological effects helps understand the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: It is studied for its potential role in the development of cancer and other diseases.
Industry: this compound is used in the testing and development of safety protocols for handling nitrosamines in industrial processes.
Mechanism of Action
The mechanism by which 1-Nitrosopyrrolidine exerts its effects involves metabolic activation. In the liver, it undergoes enzymatic conversion to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. The cytochrome P450 enzyme system plays a crucial role in this metabolic activation process.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosopiperidine
- N-Nitrosomorpholine
Comparison
1-Nitrosopyrrolidine is unique in its specific metabolic pathways and the types of tumors it induces. For example, while N-Nitrosopiperidine is a potent esophageal carcinogen, this compound primarily induces liver tumors. This difference is attributed to the distinct metabolic activation and DNA adduct formation patterns of these compounds.
Conclusion
This compound is a significant compound in the study of nitrosamines due to its unique chemical properties and biological effects. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for advancing research in chemistry, biology, medicine, and industry.
Properties
CAS No. |
57371-40-1 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
104.14 g/mol |
IUPAC Name |
2,2,5,5-tetradeuterio-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i3D2,4D2 |
InChI Key |
WNYADZVDBIBLJJ-KHORGVISSA-N |
SMILES |
C1CCN(C1)N=O |
Isomeric SMILES |
[2H]C1(CCC(N1N=O)([2H])[2H])[2H] |
Canonical SMILES |
C1CCN(C1)N=O |
Synonyms |
N-Nitrosopyrrolidine-d4; NPYR-d4; NSC 18797-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
